Home > Products > Building Blocks P3543 > 5-Bromo-7-(trifluoromethyl)-1H-indazole
5-Bromo-7-(trifluoromethyl)-1H-indazole - 1374258-43-1

5-Bromo-7-(trifluoromethyl)-1H-indazole

Catalog Number: EVT-1458356
CAS Number: 1374258-43-1
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.033
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Bromo-7-(trifluoromethyl)-1H-indazole belongs to the class of heterocyclic compounds known as indazoles. Indazoles, characterized by a fused benzene and pyrazole ring system, are important pharmacophores found in various therapeutic drugs and are considered privileged scaffolds in drug discovery. []

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

  • Relevance: This compound shares the core 1H-indazole structure with 5-Bromo-7-(trifluoromethyl)-1H-indazole. Both compounds possess a bromine substituent at the 5-position of the indazole ring. The difference lies in the substituent at the 1-position and the presence of a trifluoromethyl group at the 7-position in the target compound. []

    Compound Description: This compound serves as a starting material for synthesizing various substituted 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines. These derivatives are suggested as promising building blocks for medicinal chemistry. []

    Relevance: Although this compound belongs to the pyrrolizine class, its relevance stems from the presence of the 7-(trifluoromethyl) substituent, a key structural feature also present in 5-Bromo-7-(trifluoromethyl)-1H-indazole. This shared feature highlights the significance of the trifluoromethyl group in potentially influencing biological activity. []

5-Halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines and 5-Acyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines

  • Relevance: These derivatives highlight the exploration of structural modifications around the 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine core. The presence of the 7-(trifluoromethyl) substituent, a key feature shared with 5-Bromo-7-(trifluoromethyl)-1H-indazole, underscores the potential significance of this group in influencing biological activity across different chemical scaffolds. []

4-Amino-2-(trifluoromethyl)-1H-pyrroles

    Compound Description: This paper describes a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. These compounds are synthesized through the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with various amines. This method demonstrates high chemoselectivity and yields. []

    Relevance: While these compounds differ from 5-Bromo-7-(trifluoromethyl)-1H-indazole in their core structure, the shared presence of the trifluoromethyl group suggests a potential common interest in its influence on biological activity. The method described in the paper could potentially be adapted to synthesize related indazole derivatives with a trifluoromethyl group. []

4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

  • Relevance: Similar to the previous compounds, the relevance of this pyrrole derivative lies in the shared presence of the trifluoromethyl group with 5-Bromo-7-(trifluoromethyl)-1H-indazole. This highlights the importance of the trifluoromethyl group as a common structural motif in various heterocyclic compounds. []

1-Alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles & β-Enaminones

    Compound Description: These two series of compounds are synthesized by reacting 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines. The reaction conditions, particularly the amine concentration, dictate the selective formation of either pyrrole or β-enaminone products. []

    Relevance: Similar to previous examples, the presence of the trifluoromethyl group in these compounds links them to 5-Bromo-7-(trifluoromethyl)-1H-indazole, suggesting a shared interest in this substituent's impact on biological activity. The synthetic approach utilized in this study might offer insights into modifying the target compound's structure. []

5-Phenyl-3-(Trifluoromethyl)-1H-pyrazole

    Compound Description: This compound and its analogues, synthesized from substituted aromatic aldehydes, tosylhydrazine, and 2-bromo-3,3,3-trifluoro prop-1-ene, were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []

    Relevance: While this compound belongs to the pyrazole class, the shared presence of the trifluoromethyl group with 5-Bromo-7-(trifluoromethyl)-1H-indazole highlights the significance of this group as a potential pharmacophore in designing biologically active compounds. []

(1H-Indazol-1-yl)methanol Derivatives

    Compound Description: This research delves into the reaction mechanism of NH-indazoles with formaldehyde in an acidic environment, leading to the formation of (1H-indazol-1-yl)methanol derivatives. The study employs NMR and crystallography to characterize these derivatives, including 2-substituted derivatives. []

    Relevance: This study focuses on the reactivity and characterization of the indazole core, which is also the central structure of 5-Bromo-7-(trifluoromethyl)-1H-indazole. Understanding the reactivity of the indazole ring system can inform potential modifications and derivatizations of the target compound. []

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

    Compound Description: This compound is a novel organic salt synthesized through a Lewis acid-base reaction. Its structure has been extensively characterized using various spectroscopic techniques and single-crystal X-ray diffraction. []

    Relevance: Although this compound incorporates a 1,3,5-triaza-7-phosphaadamantane moiety, its relevance to 5-Bromo-7-(trifluoromethyl)-1H-indazole stems from the presence of the 5-bromo-1H-indol-3-yl fragment. This structural similarity underscores the potential for exploring diverse chemical modifications around the indazole core. []

    Compound Description: This study focuses on designing and synthesizing a series of 5-bromo-7-azaindolin-2-one derivatives, which incorporate a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety. These compounds were evaluated for their in vitro antitumor activity against a panel of cancer cell lines using the MTT assay. []

    Relevance: The relevance of these derivatives to 5-Bromo-7-(trifluoromethyl)-1H-indazole lies in the shared 5-bromoindazole core structure. Although the target compound has a trifluoromethyl group at the 7-position, exploring modifications at this position, as demonstrated by the 7-azaindolin-2-one derivatives, can provide valuable insights for developing analogs with potentially enhanced biological activity. []

3,5-Diarylated 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines

    Compound Description: This paper outlines an efficient method for synthesizing 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. The key steps involve a Suzuki–Miyaura cross-coupling reaction for C3-arylation and activation of the lactam function for C5-arylation. This method facilitated the synthesis of a known anti-inflammatory agent and a library of compounds evaluated for monoamine oxidase B inhibition. []

    Relevance: While structurally different, the focus on incorporating a trifluoromethyl group into the pyrazolo[1,5-a]pyrimidine scaffold connects this study to 5-Bromo-7-(trifluoromethyl)-1H-indazole. This shared emphasis on the trifluoromethyl substituent highlights its potential significance across different heterocyclic systems. []

QO-58 (5-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolol[1,5-a]pyrimidin-7-one)

    Compound Description: QO-58, a known KV7 channel activator with analgesic properties, was investigated for its effects on various ion channels. The study revealed that QO-58 could activate both M-type K+ current (IK(M)) and Ca2+-activated K+ current (IK(Ca)) in a concentration-dependent manner. []

    Relevance: Despite belonging to the pyrazolol[1,5-a]pyrimidine class, QO-58's inclusion is justified by its shared trifluoromethyl group with 5-Bromo-7-(trifluoromethyl)-1H-indazole. This common feature emphasizes the importance of the trifluoromethyl group in influencing interactions with ion channels, potentially contributing to the observed biological activities. []

5-Bromo-7-methoxy-1-methyl-1H-benzoimidazole

    Compound Description: This paper reports the synthesis and determination of the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole. []

    Relevance: While structurally different from 5-Bromo-7-(trifluoromethyl)-1H-indazole, the presence of a bromine substituent on the benzoimidazole ring highlights the potential relevance of halogen substituents in influencing the properties and activities of heterocyclic compounds. []

1-Methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of 1H-pyrido[2,3-c][1,2]thiazine 2,2-dioxide derivatives. These derivatives were prepared through various reactions including alkylation, cyclization, and condensation reactions. []

    Relevance: Although this compound differs in its core structure from 5-Bromo-7-(trifluoromethyl)-1H-indazole, the shared presence of the 7-(trifluoromethyl) substituent highlights the potential for exploring similar modifications and their impact on biological activity across different heterocyclic scaffolds. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

    Compound Description: This compound, bearing a N-phenylcyclopropane-1,1-dicarboxamide scaffold, was synthesized and evaluated for its cytotoxic activity against a panel of cancer cell lines. The compound exhibited significant inhibitory activity against some cancer cell lines. []

    Relevance: This compound shares the core 1H-indazole structure with 5-Bromo-7-(trifluoromethyl)-1H-indazole. The difference lies in the substituents on the indazole ring. While the target compound has a bromine at the 5-position and a trifluoromethyl at the 7-position, this compound has an amino group at the 3-position and a morpholino group at the 4-position. []

Overview

5-Bromo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of bromine at the 5-position and a trifluoromethyl group at the 7-position enhances its chemical stability and reactivity, making it an interesting compound for various scientific applications. This compound is notable for its potential use in medicinal chemistry due to the unique electronic properties imparted by the halogen substituents, which can significantly influence biological activity and interactions with biological targets .

Source

The compound's synthesis and applications have been explored in various patents and scientific literature, highlighting its significance in organic synthesis and medicinal chemistry. Notably, it has been discussed in patents that detail efficient synthetic routes and its potential biological activities .

Classification

5-Bromo-7-(trifluoromethyl)-1H-indazole is classified as an indazole derivative. Indazoles are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific modifications in this compound enhance its pharmacological potential .

Synthesis Analysis

Methods

The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves halogenation reactions. One common synthetic route includes:

  1. Bromination: Starting from 1H-indazole, bromine is introduced at the 5-position.
  2. Trifluoromethylation: A trifluoromethyl group is subsequently introduced at the 7-position through a suitable trifluoromethylating agent.

Technical Details

The synthesis can be carried out using various methods including:

  • Electrophilic Aromatic Substitution: This method allows for the selective introduction of bromine and trifluoromethyl groups under controlled conditions.
  • Sonogashira Coupling: This method may be employed in some synthetic routes to introduce the trifluoromethyl group effectively .
Molecular Structure Analysis

Structure

The molecular formula of 5-Bromo-7-(trifluoromethyl)-1H-indazole is C8H4BrF3N2C_8H_4BrF_3N_2. The structure features:

  • A bromine atom at the 5-position.
  • A trifluoromethyl group (-CF3) at the 7-position.
  • The indazole core which consists of a fused benzene and pyrazole ring.

Data

  • InChI Code: 1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)
  • InChI Key: YLMFTTBYMVQLMH
  • CAS Number: 1374258-43-1 .
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for indazole derivatives:

  • Electrophilic Substitution Reactions: Due to the presence of electron-withdrawing groups (bromine and trifluoromethyl), it can undergo further substitutions.
  • Nucleophilic Reactions: The nitrogen atoms in the indazole ring can act as nucleophiles in various reactions.

Technical Details

Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to optimize yields .

Mechanism of Action

Process

The mechanism of action for compounds like 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves:

  1. Binding to Biological Targets: The halogen substituents enhance binding affinity to specific receptors or enzymes.
  2. Modulation of Biological Activity: The electronic effects of bromine and trifluoromethyl groups can influence the compound's interaction with biological macromolecules, potentially leading to altered signaling pathways or metabolic processes.

Data

Studies have indicated that structural modifications significantly affect biological activity and therapeutic potential, making this compound a candidate for further pharmacological studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane; limited solubility in water.

Chemical Properties

  • Stability: The presence of bromine and trifluoromethyl groups contributes to enhanced stability under various conditions.
  • Reactivity: Can undergo electrophilic aromatic substitution due to its electron-rich indazole framework.

Relevant data on melting point, boiling point, and other physical constants may vary based on purity and preparation methods .

Applications

5-Bromo-7-(trifluoromethyl)-1H-indazole has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets.
  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.
  • Material Science: Explored for applications in developing new materials with unique electronic properties due to the presence of fluorinated groups .

This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable target for research in both synthetic chemistry and drug development.

Introduction to 5-Bromo-7-(trifluoromethyl)-1H-indazole

Nomenclature and Structural Identity of 5-Bromo-7-(trifluoromethyl)-1H-indazole

The systematic IUPAC name 5-bromo-7-(trifluoromethyl)-1H-indazole precisely defines the atomic arrangement and substituent positions within this bicyclic heteroaromatic system. The base structure comprises a fused bicyclic system containing a six-membered benzene ring condensed with a five-membered pyrazole ring containing two nitrogen atoms. The "1H" designation specifies the prototropic form where the hydrogen atom resides on the pyrazole nitrogen adjacent to the fusion bond (N1 position), distinguishing it from the less common 2H-tautomer. The numbering scheme assigns position 1 to this pyrazole nitrogen, with carbons sequentially numbered through the fused system, placing the bromine atom at position 5 and the trifluoromethyl group (-CF₃) at position 7 on the benzo ring [1] [2].

The molecular formula C₈H₄BrF₃N₂ (molecular weight: 264.96 g/mol) and structural representation were confirmed through multiple analytical techniques. The canonical SMILES notation C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br provides a linear description of atomic connectivity and branching, while the standardized InChI identifier (InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)) and InChI key (YLMFTTBYMVQLMH-UHFFFAOYSA-N) offer unique machine-readable representations essential for database searches and cheminformatics applications [1]. The compound is registered under CAS Registry Number 1374258-43-1, providing a unique identifier for commercial and regulatory purposes. The MDL number MFCD21602947 offers additional identification specificity within chemical databases [2].

Table 1: Structural Identifiers for 5-Bromo-7-(trifluoromethyl)-1H-indazole

Identifier TypeValue
Systematic Name5-Bromo-7-(trifluoromethyl)-1H-indazole
CAS Registry No.1374258-43-1
Molecular FormulaC₈H₄BrF₃N₂
Molecular Weight264.96 g/mol
SMILESC1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br
InChIKeyYLMFTTBYMVQLMH-UHFFFAOYSA-N
MDL NumberMFCD21602947

The trifluoromethyl group at the 7-position and bromine at the 5-position create a distinct 1,3-disubstitution pattern on the benzo ring relative to the fused pyrazole. This substitution pattern significantly influences electron distribution, creating an electron-deficient aromatic system with a substantial dipole moment. X-ray crystallography of analogous compounds confirms that the indazole core maintains planarity, while the trifluoromethyl group may exhibit slight deviations from coplanarity due to steric interactions. The bromine atom serves as a regiochemically defined handle for metal-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group profoundly impacts the compound's acidity, solubility, and stability profile [1] [7].

Historical Development and Significance in Heterocyclic Chemistry

The emergence of 5-bromo-7-(trifluoromethyl)-1H-indazole reflects the progressive evolution of indazole chemistry, particularly the strategic incorporation of halogen and fluoroalkyl groups to enhance synthetic utility and modulate biological activity. Indazoles gained prominence in the late 20th century as isosteric alternatives to indoles and benzimidazoles, offering enhanced metabolic stability and distinct hydrogen-bonding capabilities. The deliberate introduction of bromine at position 5 specifically enables regioselective metal-mediated transformations, capitalizing on the extensive toolkit of palladium-catalyzed cross-coupling reactions developed since the 1970s [6] [8].

The trifluoromethyl group's incorporation represents a more recent strategic development, gaining momentum in the 2000s with advances in trifluoromethylation methodologies. This functional group profoundly modifies electronic properties—increasing lipophilicity, enhancing metabolic stability, and influencing bioavailability through its strong electron-withdrawing effect and propensity for orthogonal dipolar interactions. The specific positioning at the 7-position creates a distinctive electronic environment where the -CF₃ group is meta to the bromine and ortho to the pyrazole nitrogen, creating a sterically congested region that influences reactivity and molecular recognition properties [2] [7].

Table 2: Historical Evolution of Functionalized Indazole Derivatives

Time PeriodDevelopment FocusRepresentative Compounds
1970s-1980sHalogenation methods for indazole cores5-Bromo-1H-indazole (CAS 53857-57-1) [8]
1990s-2000sRegioselective functionalization at C3, C5, C75-Bromo-7-methyl-1H-indazole (CAS 1146637-09-3) [3]
2000s-2010sAdvanced fluoroalkylation techniques3-Bromo-5-(trifluoromethyl)-1H-indazole (CAS 1086378-32-6) [7]
2010s-PresentMulti-halogen/fluoroalkyl combinations5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS 1374258-43-1) [2]

The synthesis of 5-bromo-7-(trifluoromethyl)-1H-indazole typically employs one of two strategic approaches: (1) sequential functionalization of preformed indazole cores through regioselective electrophilic bromination and transition metal-mediated trifluoromethylation, or (2) construction of the indazole ring system from appropriately substituted benzene precursors bearing both substituents. The latter approach often provides superior regiocontrol but requires carefully designed synthetic routes. Patent literature for related compounds (e.g., CN103570624A for 3-bromo-5-nitro-1H-indazole) reveals optimized conditions for bromination that likely informed methodologies for this compound, typically involving controlled temperature reactions in polar aprotic solvents like DMF [6].

This compound's historical significance lies in its role as a "molecular hub" enabling diverse synthetic pathways. The bromine serves as a point for diversification through cross-coupling (Suzuki, Stille, Sonogashira), while the trifluoromethyl group remains inert under most conditions, preserving this valuable bioisostere. The NH functionality provides additional derivatization opportunities through alkylation or metalation. Such multi-functional building blocks became essential in high-throughput medicinal chemistry during the 2010s, enabling rapid generation of structure-activity relationships around the indazole scaffold [1] [6].

Key Physicochemical Characteristics of Brominated Trifluoromethyl-Indazoles

The strategic combination of bromine and trifluoromethyl substituents on the indazole scaffold creates distinctive physicochemical properties that significantly influence the compound's behavior in synthetic and applied contexts. These characteristics stem from synergistic electronic effects, steric contributions, and the unique properties of fluorine atoms.

Electronic Properties and Spectral Characteristics:The electron-withdrawing trifluoromethyl group (-CF₃) at position 7 induces significant electron deficiency in the aromatic system, particularly at the ortho and para positions relative to itself. This effect is quantified through Hammett substituent constants (σₘ = 0.43, σₚ = 0.54), explaining the enhanced acidity of the indazole N-H proton (predicted pKa ≈ 12-13) compared to unsubstituted indazole (pKa ≈ 14). Bromine at position 5 exerts a moderate electron-withdrawing effect through resonance but shows electron-donating character via inductive effects. Infrared spectroscopy reveals characteristic absorptions: N-H stretch ≈ 3200 cm⁻¹ (broad), C-F stretches between 1100-1200 cm⁻¹, and C=N stretches ≈ 1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinctive patterns: ¹H NMR features aromatic proton signals between δ 7.5-8.5 ppm and the exchangeable N-H proton > δ 10 ppm; ¹⁹F NMR displays a characteristic singlet near δ -60 ppm for the -CF₃ group [1] [7].

Solubility and Lipophilicity:The compound exhibits limited water solubility (< 1 mg/mL at 25°C) due to its pronounced hydrophobicity. The trifluoromethyl group contributes significantly to lipophilicity, with calculated LogP values (cLogP ≈ 2.8-3.2) indicating substantial hydrophobic character. Solubility increases moderately in polar organic solvents: dimethyl sulfoxide (DMSO) > N,N-dimethylformamide (DMF) > acetonitrile > methanol > dichloromethane. This solubility profile necessitates DMSO or DMF as preferred solvents for chemical reactions and biological testing [2].

Properties

CAS Number

1374258-43-1

Product Name

5-Bromo-7-(trifluoromethyl)-1H-indazole

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indazole

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.033

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

YLMFTTBYMVQLMH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br

Synonyms

5-broMo-7-(trifluoroMethyl)-1H-indazole

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.